Home > Products > Screening Compounds P107729 > Phytocannabinoid Mixture 1
Phytocannabinoid Mixture 1 -

Phytocannabinoid Mixture 1

Catalog Number: EVT-1505372
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phytocannabinoid mixture 1 is a mixture of compounds that can be isolated from plants in the genus Cannabis. The mixture is supplied in an amber ampule in which the headspace has been purged with argon. It is designed to provide authentic standards for analyses using HPLC-UV detection; GC-MS, LC-MS, and GC-FID analyses are also possible. This product is intended for forensic and research applications.
Overview

Phytocannabinoid Mixture 1 is a complex blend of phytocannabinoids derived from the Cannabis sativa plant. These compounds interact with the endocannabinoid system in humans and have garnered attention for their potential therapeutic applications. The primary sources of these phytocannabinoids are the flowers and leaves of Cannabis sativa, which contain a variety of chemical constituents, including tetrahydrocannabinol, cannabidiol, and cannabigerol.

Source

The main source of Phytocannabinoid Mixture 1 is Cannabis sativa, a plant known for its diverse phytochemical profile. The biosynthesis of phytocannabinoids begins with olivetolic acid and geranyl pyrophosphate, which undergo a series of enzymatic reactions to produce various cannabinoids, including cannabigerolic acid, tetrahydrocannabinolic acid, and cannabidiolic acid .

Classification

Phytocannabinoids are classified into two main categories: primary cannabinoids, which include tetrahydrocannabinol and cannabidiol, and secondary cannabinoids, such as cannabichromene and cannabigerol. These compounds can be further categorized based on their chemical structure and pharmacological effects.

Synthesis Analysis

Methods

The synthesis of Phytocannabinoid Mixture 1 typically involves several chemical reactions, including condensation, decarboxylation, and demethylation processes. A notable method for synthesizing these compounds involves the use of polar aprotic solvents and alkaline salts to facilitate the demethylation of methylated phytocannabinoid precursors .

Technical Details

  1. Condensation Reaction: The initial step involves the condensation of olivetolic acid with geranyl pyrophosphate to form cannabigerolic acid.
  2. Decarboxylation: Carboxylated phytocannabinoids can be converted into their neutral forms through heating, which removes carbon dioxide .
  3. Demethylation: Methylated derivatives can be demethylated using hydroxides or halocarboxylic acids to yield active phytocannabinoids .
Molecular Structure Analysis

Structure

The molecular structure of Phytocannabinoid Mixture 1 consists of various cannabinoid structures characterized by a phenolic ring and a long hydrophobic alkyl side chain. For example:

  • Tetrahydrocannabinol: Contains a pentyl side chain and a cyclic structure.
  • Cannabidiol: Similar to tetrahydrocannabinol but lacks psychoactive properties due to its different functional groups.

Data

The molecular weights of some key components are as follows:

  • Tetrahydrocannabinol: 314.46 g/mol
  • Cannabidiol: 314.46 g/mol
  • Cannabigerol: 316.46 g/mol
Chemical Reactions Analysis

Reactions

Phytocannabinoid Mixture 1 undergoes several critical chemical reactions during its synthesis:

  1. Condensation: The reaction between olivetolic acid and geranyl pyrophosphate forms cannabigerolic acid.
  2. Decarboxylation: Heating carboxylated cannabinoids results in the loss of carbon dioxide, converting them into neutral cannabinoids.
  3. Demethylation: Methylated cannabinoids can be converted back to their active forms through specific chemical treatments involving hydroxides or halocarboxylic acids .

Technical Details

These reactions typically require controlled temperatures and specific solvents to optimize yield and purity.

Mechanism of Action

Process

Phytocannabinoids exert their effects primarily by interacting with cannabinoid receptors in the endocannabinoid system, namely CB1 and CB2 receptors. This interaction influences various physiological processes, including pain sensation, mood regulation, and immune response.

Data

Research indicates that tetrahydrocannabinol is primarily responsible for psychoactive effects through its action on CB1 receptors in the central nervous system, while cannabidiol interacts more with CB2 receptors, contributing to anti-inflammatory effects without psychoactivity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Phytocannabinoids are typically found as oily liquids or crystalline solids.
  • Solubility: They are generally soluble in organic solvents like ethanol and hexane but poorly soluble in water.

Chemical Properties

  • Stability: Phytocannabinoids are sensitive to light and heat; prolonged exposure can lead to degradation.
  • Reactivity: They can undergo oxidation when exposed to air, affecting their potency and efficacy.

Relevant data includes melting points ranging from 60°C to 70°C for various cannabinoids.

Applications

Scientific Uses

Phytocannabinoid Mixture 1 has several potential applications in scientific research and medicine:

  • Therapeutic Applications: Research indicates potential benefits in managing chronic pain, inflammation, anxiety disorders, and epilepsy.
  • Pharmaceutical Development: Ongoing studies aim to develop cannabinoid-based medications that leverage the therapeutic properties of these compounds without the psychoactive effects associated with tetrahydrocannabinol .
Introduction to Phytocannabinoid Mixtures

Definition and Scope of Phytocannabinoid Mixtures

Phytocannabinoid mixtures represent chemically complex profiles of bioactive terpenophenolic compounds synthesized exclusively by the Cannabis sativa L. plant. These mixtures encompass over 120 structurally distinct cannabinoids, with Δ9-tetrahydrocannabinol (THC), cannabidiol (CBD), cannabigerol (CBG), cannabichromene (CBC), and cannabinol (CBN) constituting the most prevalent and pharmacologically significant constituents [1] [5]. Unlike isolated cannabinoids, phytocannabinoid mixtures demonstrate enhanced therapeutic potential through the entourage effect—a synergistic interaction where secondary metabolites (terpenes, flavonoids) potentiate the primary cannabinoids' bioactivity [1]. Modern research focuses on standardizing these mixtures for reproducible pharmacological effects, moving beyond the traditional whole-plant extract paradigm toward defined ratio-based formulations (e.g., THC:CBD 1:1 in Sativex®) [1] [6].

Table 1: Key Phytocannabinoids in Therapeutic Mixtures

CompoundBiosynthetic OriginPrimary Pharmacological Role
Δ9-THCCyclization of CBGACB1/CB2 receptor partial agonist
CBDOxidative cyclizationAllosteric modulator; TRPV1 agonist
CBGAlkylation of olivetolic acid5-HT1A antagonist; TRPM8 antagonist
CBCGeranyl pyrophosphate couplingTRPA1 agonist; anti-inflammatory
CBNOxidative degradation of THCWeak CB1 agonist; sedative properties

Historical Evolution of Phytocannabinoid Research

The scientific investigation of phytocannabinoids originated in the 19th century with the isolation of "cannabinol" (later identified as CBN) from the enigmatic "red oil"—a psychoactive distillate of cannabis resin. Early researchers like Thomas Easterfield, Wood, and Spivey pioneered extraction techniques despite significant risks, including laboratory explosions and accidental intoxication during self-administration experiments [2] [7]. The structural elucidation of CBN in 1899 marked the first scientific milestone, though misattribution plagued early studies due to degraded plant material containing oxidized THC rather than native CBN [2]. The mid-20th century brought transformative discoveries: Roger Adams identified CBD in 1940, Alexander Todd preliminarily characterized THC in 1949, and Raphael Mechoulam definitively isolated Δ9-THC in 1964, establishing it as the primary psychoactive component [1] [7]. These advances catalyzed the discovery of the endocannabinoid system (ECS) in the 1990s, revealing CB1/CB2 receptors as the molecular targets for phytocannabinoids [1] [9].

Table 2: Key Historical Milestones in Phytocannabinoid Research

YearDiscoveryResearchersSignificance
1899CBN isolationWood, Spivey, EasterfieldFirst phytocannabinoid characterized
1940CBD structureRoger AdamsRevealed non-psychoactive components
1964Δ9-THC isolationMechoulam, GaoniIdentified primary psychoactive compound
1988CB1 receptorHowlettMapped neurological target
1992AnandamideDevane et al.Discovered endogenous ligand

Taxonomic and Phylogenetic Classification of Cannabis sativa L.

The taxonomy of Cannabis has undergone significant revision, evolving from Linnaeus's 1753 classification of C. sativa, Lamarck's 1785 description of C. indica, and Janischewsky's 1924 identification of C. ruderalis [3] [8]. Traditional classifications relied on morphological traits: C. sativa (tall, fibrous stems), C. indica (broad leaves, sedative effects), and C. ruderalis (autoflowering, small stature) [3]. Contemporary genomic analyses, however, challenge this polytypic model. Whole-genome sequencing reveals minimal divergence (<1%) in single-nucleotide polymorphisms (SNPs) across purported species, supporting a monotypic framework where C. sativa L. encompasses all chemovars through phenotypic plasticity rather than speciation [8]. Chemotaxonomic distinctions arise from genetic variations in:

  • Tetrahydrocannabinolic acid synthase (THCAS) expression, dictating psychoactive potential
  • Terpene synthase clusters, influencing aroma and therapeutic synergy
  • Oxidative enzymes governing CBN formation from degraded THC [1] [5]

Phylogenetic studies confirm a Central Asian origin, with diversification driven by human selection for fiber (hemp; low THC), medicinal (balanced THC:CBD), or recreational (high THC) purposes [3] [8].

Legal and Regulatory Frameworks Governing Phytocannabinoid Research

The legal landscape for phytocannabinoid research remains fragmented globally, shaped by the 1961 UN Single Convention on Narcotic Drugs. This treaty permits medical cannabis use but imposes stringent controls, resulting in divergent national frameworks [4] [6]:

  • European Union: The EMA classifies THC as a narcotic but allows cannabinoid medicines via centralized authorization. Epidyolex® (CBD) and Sativex® (THC:CBD) received approval for epilepsy and spasticity, respectively. France's pilot program (2021–2024) enabled medical cannabis for five indications (neuropathic pain, epilepsy, oncology support, palliative care, spasticity), transitioning to permanent access by 2025 under pharmaceutical establishment oversight [4] [6].
  • United States: The FDA regulates cannabinoids as drugs (e.g., Epidiolex®) while the DEA enforces Schedule I status for cannabis, complicating clinical research. State-level medical programs operate under federal enforcement discretion [6].
  • Australia: The Therapeutic Goods Administration (TGA) permits unapproved cannabis medicines via Special Access Scheme, requiring physician authorization [6].

Regulatory challenges persist in standardizing cultivation protocols, extraction methodologies, and finished product specifications. The EU's Good Agricultural and Collection Practices (GACP) and Good Manufacturing Practices (GMP) for medical cannabis provide benchmarks, requiring indoor cultivation, validated analytical methods, and terpene profiling [4].

Table 3: Global Regulatory Status of Key Phytocannabinoids (2025)

RegionTHC StatusCBD StatusResearch Barriers
European UnionNarcotic (Schedule II)Novel Food (non-medical)Cultivation licensing delays
United StatesSchedule I (federal)Prescription drug (Epidiolex®)DEA review requirements
FrancePilot program transitionFully legal (<0.3% THC)Pending decrees for medical framework
AustraliaControlled drugPrescription medicineTGA special access paperwork

Properties

Product Name

Phytocannabinoid Mixture 1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.